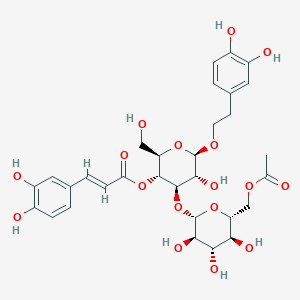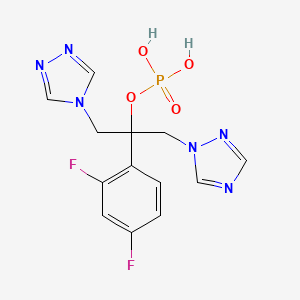![molecular formula C19H17NO2 B14753145 4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline CAS No. 2859-54-3](/img/structure/B14753145.png)
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline is an organic compound that belongs to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring This specific compound is characterized by the presence of a 2,3-dimethoxyphenyl group attached to the quinoline core via an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 2,3-dimethoxyphenyl group and the quinoline core.
Formation of the Ethenyl Linkage: The 2,3-dimethoxyphenyl group is then attached to the quinoline core via an ethenyl linkage. This step often involves a Heck reaction, where a palladium catalyst is used to couple the aryl halide with an alkene.
Reaction Conditions: The Heck reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide, at elevated temperatures (around 100-150°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It is investigated for its use in the synthesis of dyes and pigments, as well as in the development of new catalysts.
Mécanisme D'action
The mechanism of action of 4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: By interacting with these targets, the compound can influence pathways related to cell proliferation, apoptosis, and inflammation. This makes it a candidate for the development of anticancer and anti-inflammatory drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-dimethoxyphenyl)quinoline: This compound has a similar structure but with the 2,3-dimethoxyphenyl group attached directly to the quinoline core without the ethenyl linkage.
4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol: This compound has a similar ethenyl linkage but with a different substitution pattern on the phenyl group.
Uniqueness
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline is unique due to its specific substitution pattern and the presence of the ethenyl linkage, which can influence its electronic properties and reactivity. This makes it distinct from other quinoline derivatives and potentially useful in a wider range of applications.
Propriétés
Numéro CAS |
2859-54-3 |
|---|---|
Formule moléculaire |
C19H17NO2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-18-9-5-6-15(19(18)22-2)11-10-14-12-13-20-17-8-4-3-7-16(14)17/h3-13H,1-2H3/b11-10+ |
Clé InChI |
ZYGZOGZGBVGFHD-ZHACJKMWSA-N |
SMILES isomérique |
COC1=CC=CC(=C1OC)/C=C/C2=CC=NC3=CC=CC=C23 |
SMILES canonique |
COC1=CC=CC(=C1OC)C=CC2=CC=NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


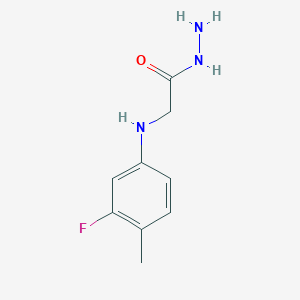
![(3Z,5E)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B14753072.png)
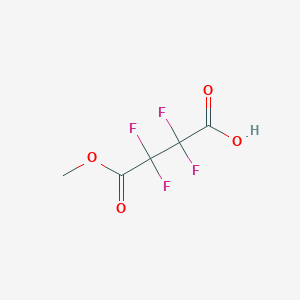
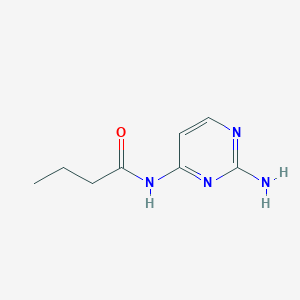
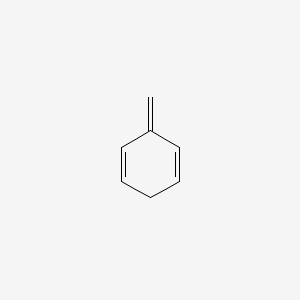
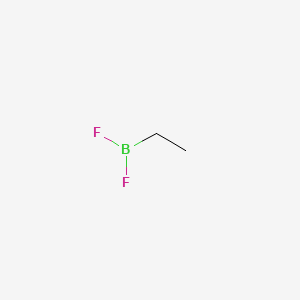
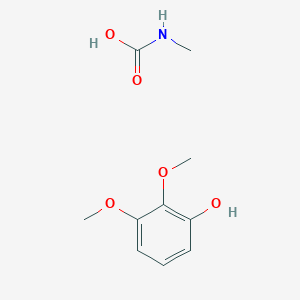
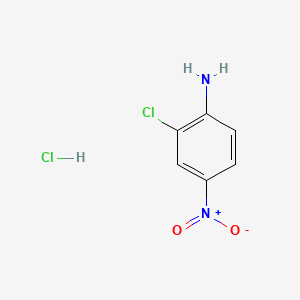
![(1S,2S,3R,11R,14S)-2-hydroxy-14-(hydroxymethyl)-3-(1H-indol-3-yl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B14753114.png)

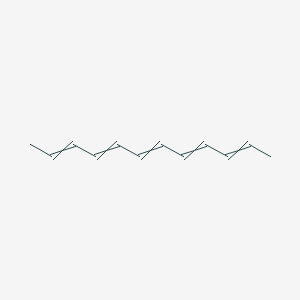
![1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene](/img/structure/B14753124.png)
